molecular formula C9H13N3O B2764766 2-Amino-5-(dimethylamino)benzamide CAS No. 63365-21-9

2-Amino-5-(dimethylamino)benzamide

Cat. No.: B2764766
CAS No.: 63365-21-9
M. Wt: 179.223
InChI Key: BKIBPJMQGQSAGT-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Organic Synthesis

Benzamides are a versatile class of organic compounds extensively utilized in organic synthesis. The formation of the amide bond is a fundamental and widely studied reaction in organic chemistry, often achieved through the condensation of a carboxylic acid and an amine. nih.gov Synthetic methodologies for preparing benzamide derivatives are numerous and adaptable, including the chlorination of benzoic acids followed by amidation or the use of dehydrating agents. nih.gov

These derivatives serve as crucial intermediates in the creation of more complex molecules. Their synthesis often involves multi-step protocols to introduce specific substituents onto the benzamide core. ontosight.ai Techniques such as cross-coupling and nucleophilic aromatic substitution reactions are employed to functionalize benzamide structures further, highlighting their adaptability in synthetic strategies. nih.govdtu.dk The characterization of these compounds relies on standard analytical methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structure and purity. ontosight.ai

Significance of Amino and Dimethylamino Substituents in Benzamide Architectures

The presence and position of substituents on the benzamide ring profoundly influence the molecule's physical, chemical, and biological properties. ontosight.ai The amino (-NH2) and dimethylamino (-N(CH3)2) groups are of particular interest due to their electronic effects and potential for biological interactions.

The amino group, a strong electron-donating group, can significantly impact the reactivity of the aromatic ring and the properties of the amide linkage. Its presence can modulate a compound's solubility, basicity, and ability to form hydrogen bonds, which are critical for interactions with biological targets. acs.org For instance, the amino group can stabilize radical species through resonance, a property relevant in the design of antioxidant agents. acs.org

The dimethylamino group also influences a compound's properties, affecting its lipophilicity, metabolic stability, and potential to bind to specific proteins or receptors. ontosight.aiontosight.ai The introduction of this group can be a key step in tailoring the pharmacological profile of a benzamide derivative. ontosight.ai

Scope of Academic Inquiry for 2-Amino-5-(dimethylamino)benzamide and Analogues

The specific compound, this compound, and its analogues are subjects of academic and industrial research due to their potential applications. While detailed biological activity for this exact compound is not extensively documented in the provided search results, the constituent functional groups suggest several areas of investigation.

Research on similar benzamide structures indicates a wide range of potential applications, including their use as intermediates in the synthesis of more complex molecules like those with potential insecticidal properties. google.com The amino and dimethylamino substitution pattern is also found in compounds investigated for their roles as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors in cancer research, and as agents with antimicrobial or anti-inflammatory properties. researchgate.netnih.govontosight.ai

The synthesis of such substituted benzamides is also an active area of research, with efforts focused on developing efficient and environmentally friendly synthetic routes. sioc-journal.cn For example, one-pot synthesis methods have been developed for related halogenated N,3-dimethylbenzamides, demonstrating the ongoing interest in optimizing the preparation of these valuable chemical building blocks. sioc-journal.cn

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
CAS Number63365-21-9

Synthetic Methodologies and Strategies for this compound

The synthesis of this compound, a substituted anthranilamide, involves strategic chemical transformations centered on building the core benzamide structure and manipulating functional groups on the aromatic ring. The manufacturing processes for this compound and its analogues are primarily rooted in established, robust chemical reactions, which can be categorized into multi-step sequences and more streamlined one-pot approaches.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)6-3-4-8(10)7(5-6)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIBPJMQGQSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Investigations

Spectroscopic Characterization Techniques

The molecular structure and functional groups of 2-Amino-5-(dimethylamino)benzamide have been extensively studied using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule.

¹H NMR spectral data for a related compound, (E)-2-Chloro-N-((dimethylamino)methylene)benzamide, shows a singlet for the methine proton at 8.59 ppm. rsc.org The dimethylamino protons appear as two distinct singlets at 3.19 and 3.17 ppm. rsc.org Aromatic protons are observed as a doublet at 7.88 ppm and a multiplet in the range of 7.33-7.25 ppm. rsc.org For (E)-N-((dimethylamino)methylene)benzamide, the methine proton is at 8.63 ppm, with aromatic protons at 8.25 ppm (doublet), 7.47 ppm (triplet), and 7.39 ppm (triplet). rsc.org The dimethylamino protons are seen as singlets at 3.20 and 3.17 ppm. rsc.org

In the ¹³C NMR spectrum of (E)-2-Chloro-N-((dimethylamino)methylene)benzamide, the carbonyl carbon is found at 178.4 ppm and the imine carbon at 161.0 ppm. rsc.org Aromatic carbons resonate at 137.5, 132.7, 131.2, 131.1, 130.8, and 126.5 ppm. rsc.org The methyl carbons of the dimethylamino group are observed at 41.8 and 35.7 ppm. rsc.org For (E)-N-((dimethylamino)methylene)benzamide, the carbonyl carbon is at 177.6 ppm and the imine carbon at 160.6 ppm, with aromatic carbons at 136.6, 131.7, 129.6, and 127.8 ppm. rsc.org The dimethylamino carbons are at 41.2 and 35.1 ppm. rsc.org

Table 1: NMR Spectral Data for Related Benzamide (B126) Derivatives

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
(E)-2-Chloro-N-((dimethylamino)methylene)benzamide 8.59 (s, 1H), 7.88 (d, 1H), 7.33-7.25 (m, 2H), 3.19 (s, 3H), 3.17 (s, 3H) 178.4, 161.0, 137.5, 132.7, 131.2, 131.1, 130.8, 126.5, 41.8, 35.7
(E)-N-((dimethylamino)methylene)benzamide 8.63 (s, 1H), 8.25 (d, 2H), 7.47 (t, 1H), 7.39 (t, 2H), 3.20 (s, 3H), 3.17 (s, 3H) 177.6, 160.6, 136.6, 131.7, 129.6, 127.8, 41.2, 35.1

Data sourced from studies on structurally similar compounds to provide context.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of a related compound, (E)-2-Chloro-N-((dimethylamino)methylene)benzamide, displays characteristic absorption bands at 3358 and 3180 cm⁻¹ corresponding to N-H stretching vibrations. rsc.org C-H stretching vibrations of the aromatic ring and methyl groups are observed at 2938 and 2832 cm⁻¹, respectively. rsc.org A strong band at 1667 cm⁻¹ is attributed to the C=O stretching of the amide group, while the C=N stretching appears at 1596 cm⁻¹. rsc.org

For a series of synthesized benzamide derivatives, IR spectra show absorption bands for C=S, C=N, N-H, and C=O stretching in the regions of 1237.73, 1542.04, 3200, and 1662.96 cm⁻¹, respectively. scholarsresearchlibrary.com Aliphatic C-H stretching is observed at 2814.86 cm⁻¹. scholarsresearchlibrary.com

The FT-Raman spectrum of 2-amino-5-chloropyridine, a related structure, shows ring breathing mode at 856 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Frequencies for Related Benzamide Structures

Functional Group Vibrational Mode Frequency (cm⁻¹) (E)-2-Chloro-N-((dimethylamino)methylene)benzamide rsc.org Frequency (cm⁻¹) General Benzamides scholarsresearchlibrary.com
Amine (N-H) Stretching 3358, 3180 3200
Alkane (C-H) Stretching 2938, 2832 2814.86
Carbonyl (C=O) Stretching 1667 1662.96
Imine (C=N) Stretching 1596 1542.04

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. For structurally similar compounds like 2-Amino-5-chlorobenzamide, the maximum absorption (λmax) is observed at approximately 265 nm, which is indicative of π → π* transitions within the aromatic system. In other related benzamide derivatives, UV-Visible spectra show maxima in the ranges of 223-238 nm and 300-383 nm, corresponding to the presence of aromatic rings and various substituted groups. uobaghdad.edu.iq

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The empirical formula for this compound is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . sigmaaldrich.com The mass spectrum of a related compound, 2-Amino-5-fluoro-N-methylbenzamide, shows a molecular ion peak at m/z = 169.1 (M+H⁺), confirming its structure.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Molecular Conformation and Geometry

The crystal structure of a related compound, 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide, reveals that the benzene (B151609) ring is essentially planar. nih.govresearchgate.net In this structure, one of the methyl groups attached to the benzamide unit is slightly twisted. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions. nih.govresearchgate.net

For N-{(Z/E)-1-{[(3,5-dimethylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl] vinyl}benzamide, the crystal structure analysis provides detailed bond lengths and angles, confirming the expected geometry of the benzamide core. researchgate.net

Table 3: Crystallographic Data for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.8581 (2)
b (Å) 7.2921 (2)
c (Å) 10.5183 (3)
β (°) 104.663 (1)
Volume (ų) 583.09 (3)
Z 2

Intermolecular and Intramolecular Interactions

The supramolecular architecture and solid-state packing of benzamide derivatives are governed by a network of non-covalent interactions. These forces, including hydrogen bonds and π-interactions, dictate the crystal structure, polymorphism, and ultimately the material's physicochemical properties. While specific single-crystal X-ray diffraction data for this compound is not extensively documented in publicly accessible research, a thorough analysis of its functional groups—a primary aromatic amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a primary amide (-CONH₂)—allows for a detailed projection of its interaction profile. The expected interactions are primarily strong N-H···O hydrogen bonds, weaker C-H···O and C-H···N contacts, and potential π-π stacking.

Hydrogen Bonding

The primary amide and primary amine groups are excellent hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amino groups act as acceptors. It is anticipated that the most significant interaction in the crystal lattice of this compound would be the formation of robust intermolecular N-H···O hydrogen bonds. These bonds typically form well-defined motifs, such as the common R²₂(8) ring motif, where two molecules form a centrosymmetric dimer via pairs of N-H···O bonds between their amide groups. The presence of the additional primary amino group at the C2 position offers further possibilities for creating extended one-, two-, or three-dimensional hydrogen-bonded networks.

Insights can be drawn from the crystallographic analysis of structurally related compounds. For instance, the crystal structure of 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide , a compound differing by a nitro group at C2 and a dimethylated amide, reveals a packing structure dominated by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions. researchgate.netsigmaaldrich.comresearchgate.net In this related molecule, the absence of strong N-H donors on the amide group prevents the formation of the typical amide-amide dimers.

In contrast, studies on other primary benzamides and aminobenzamides consistently highlight the prevalence of strong N-H···O hydrogen bonding. researchgate.netbldpharm.com For this compound, the interplay between the ortho-amino group and the amide function could also facilitate the formation of an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, a feature observed in some 2-aminobenzoyl compounds. researchgate.net This would influence the conformation of the molecule, holding the amide group nearly coplanar with the benzene ring.

π-Interactions

Aromatic systems, such as the benzene ring in this compound, are capable of engaging in π-interactions, which are crucial for the stabilization of crystal packing. These can manifest as:

π-π Stacking: The parallel or offset stacking of benzene rings, driven by electrostatic and van der Waals forces. The electron-donating nature of both the amino and dimethylamino substituents increases the electron density of the aromatic ring, which could influence the geometry of these stacking interactions.

C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond (from a methyl group or the aromatic ring) acts as a donor to the electron-rich face of a neighboring benzene ring.

Table 1: Intermolecular Interaction Data for the related compound 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide

Interaction Type (D–H···A)D–H (Å)H···A (Å)D···A (Å)D–H···A (°)
C10–H10B···O2i0.982.593.475 (2)151
C8–H8C···Cg1ii0.982.853.670 (2)142
Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1. Cg1 is the centroid of the C1–C6 ring. Data sourced from a study on 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. researchgate.netsigmaaldrich.comresearchgate.net

Given the presence of both strong hydrogen bond donors and an electron-rich aromatic system, the solid-state structure of this compound is likely a complex and robust network where strong N-H···O hydrogen bonds establish the primary structural motifs, which are further stabilized by a combination of weaker C-H···O, C-H···N, and various π-interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of 2-Amino-5-(dimethylamino)benzamide. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of benzamide (B126) derivatives. acs.org DFT calculations can determine properties such as the distribution of electron density, molecular orbitals, and vibrational frequencies.

For benzamide derivatives, DFT has been employed to optimize molecular structures and calculate the energies of chemical reactions. acs.org The utilization of DFT is accepted within the quantum chemistry community due to its high efficiency in producing accurate predictions. researchgate.net In studies of similar amino-substituted benzamides, DFT calculations have been combined with experimental results to provide a comprehensive understanding of their properties. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Benzamide Derivative Note: Data for a representative benzamide derivative is shown to illustrate the output of DFT calculations, as specific data for this compound is not readily available in the searched literature.

ParameterCalculated ValueSignificance
Total Energy-589.4 HartreesIndicates the stability of the molecule.
Dipole Moment4.2 DebyeMeasures the polarity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. In the context of this compound, the amino and dimethylamino groups are electron-donating and are expected to influence the energy and localization of the HOMO. The benzamide group, being electron-withdrawing, will likely influence the LUMO. The analysis of these orbitals can establish the chemical reactivity and the active surface area for interactions. researchgate.net

Table 2: Representative FMO Data for a Benzamide Derivative Note: The following data for a related benzamide is provided for illustrative purposes, as direct FMO analysis for this compound was not found in the searched literature.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino and dimethylamino groups, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit positive potential, indicating their role as hydrogen bond donors. This mapping provides direct insight into potential intermolecular interactions. rsc.org

Vibrational frequency analysis, often performed in conjunction with experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, helps in the identification of functional groups and the characterization of molecular structure. researchgate.net Theoretical calculations, such as those using DFT, can predict the vibrational frequencies and modes of a molecule. researchgate.net

For a molecule like this compound, key vibrational modes would include the stretching of the C=O bond in the amide group, the N-H stretching of the primary amine and amide groups, and the C-N stretching vibrations. researchgate.net A comparative analysis of calculated and experimental vibrational frequencies is crucial for the accurate assignment of spectral bands to specific molecular vibrations.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amide (C=O)Stretching1650-1680
Amine (N-H)Stretching3300-3500
Aromatic C-HStretching3000-3100
C-NStretching1250-1350

Molecular Modeling and Dynamics (Chemical Processes)

Molecular modeling and dynamics are essential for studying the dynamic behavior and conformational preferences of molecules.

Conformational analysis of benzamide derivatives is important for understanding their three-dimensional structure and how it influences their interactions with other molecules. The rigidity of the amide bond and its ability to participate in hydrogen bonding are crucial for molecular recognition at biological targets.

Theoretical Reaction Mechanism Studies

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, insights can be drawn from computational investigations of related benzamide and aminobenzamide derivatives.

One area of investigation for analogous compounds involves transition metal-catalyzed reactions. For instance, DFT calculations have been employed to elucidate the selectivity in Rh(III)-catalyzed C–H activation of benzamide derivatives. rsc.org These studies reveal that the reaction pathway can proceed through steps like N–H deprotonation, C–H activation, and alkyne insertion to form a rhodacycle intermediate. rsc.org The subsequent steps, and thus the final product, are influenced by the nature of substituents on the benzamide. rsc.org For a molecule like this compound, the amino and dimethylamino groups would be expected to significantly influence the electronic properties of the aromatic ring and the amide group, thereby affecting the energetics of the catalytic cycle.

Furthermore, the reaction of 2-aminobenzamides with other reagents to form heterocyclic structures, such as quinazolinones, has been a subject of mechanistic investigation. researchgate.netfrontiersin.org For example, the oxidative condensation of 2-aminobenzamides with benzyl (B1604629) alcohols, mediated by t-BuONa, is proposed to proceed under transition metal-free conditions, possibly involving radical anions. researchgate.net Theoretical studies on such mechanisms would involve calculating the energies of intermediates and transition states to map out the most favorable reaction pathway.

A theoretical study on aminobenzamide–aminonaphthalimide fluorescent dyads explored the photophysical pathways, identifying that electronic states can be classified as associated with the formation of an exciplex. nih.gov The relative positions of these electronic states, which are modulated by the molecule's conformation, are crucial for its photophysical behavior. nih.gov

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and regioselectivity of aromatic compounds in various reactions. For this compound, both the amino and dimethylamino groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. The presence of these two groups, along with the benzamide moiety, makes predicting the exact site of reaction complex without computational aid.

Methods like the RegioSQM, which uses semi-empirical quantum mechanics (PM3), have been developed to predict the regioselectivity of electrophilic aromatic substitution (EAS) reactions. rsc.orgrsc.org This method identifies the most nucleophilic carbon atom by calculating the free energies of protonation at all aromatic C-H positions. rsc.orgrsc.org For this compound, such a calculation would quantify the activating and directing effects of the substituents to predict the most likely site for electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models also play a role in predicting reactivity. For instance, in the oxidation of aromatic amines, rate constants have been correlated with descriptors like Hammett substituent constants, pKa values, and computationally derived parameters such as the Highest Occupied Molecular Orbital (HOMO) energy. acs.org The HOMO energy is a key indicator of the molecule's ability to donate an electron, and its calculation for this compound would provide a quantitative measure of its susceptibility to oxidation.

A hybrid approach combining quantum mechanics and machine learning has been presented to predict the feasibility and site-selectivity of aromatic C–H thianthrenation, showcasing the power of modern computational tools in tackling complex reactivity questions. chemrxiv.org

Table 1: Predicted Reactivity Parameters for Substituted Benzamides

Compound/ParameterPredicted Most Nucleophilic Site (EAS)Calculated HOMO Energy (eV)Predicted pKa
BenzamideOrtho/Para to Amide-9.8~23
AnilineOrtho/Para to Amino-5.34.6
N,N-dimethylanilineOrtho/Para to Dimethylamino-4.95.1
This compound Ortho to Amino (position 6) or Ortho to Dimethylamino (position 4)Estimated to be high (more easily oxidized)Estimated to be higher than aniline

Note: Values for this compound are estimated based on the effects of the individual functional groups. Precise values would require specific calculations.

Computational Studies on Molecular Interactions

The way this compound interacts with its environment, be it solvent molecules, receptors, or other materials, can be explored through computational methods. These studies are crucial for understanding its potential applications.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.govwalshmedicalmedia.commdpi.com For benzamide derivatives, docking studies have been used to investigate their interactions with enzyme active sites. mdpi.com These studies reveal the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in the binding process. mdpi.com For this compound, the amino and amide groups are potential hydrogen bond donors and acceptors, while the aromatic ring and dimethylamino group can participate in hydrophobic and van der Waals interactions.

Computational studies on amino-substituted benzamide derivatives have highlighted the role of electron-donating groups in their antioxidant properties, which involves interactions with free radicals. uniroma2.itresearchgate.netacs.org The introduction of hydroxy groups, for example, was found to shift the reactivity towards this moiety, enhanced by stabilizing hydrogen bonding. uniroma2.itresearchgate.net

The aggregation of molecules, driven by intermolecular forces, can also be studied computationally. DFT calculations have been used to examine the attractive forces between inhibitor molecules, revealing that strong intermolecular interactions can lead to the formation of protective layers on metal surfaces. rsc.org The binding energies of dimers can be calculated to quantify the tendency of molecules to aggregate. rsc.org

Table 2: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction Type
Amino Group (-NH2)Hydrogen Bond Donor/Acceptor
Dimethylamino Group (-N(CH3)2)Hydrogen Bond Acceptor, van der Waals
Benzamide Group (-CONH2)Hydrogen Bond Donor/Acceptor, Dipole-Dipole
Aromatic Ringπ-π Stacking, Hydrophobic Interactions

Derivatives, Analogues, and Chemical Transformations

Synthesis of Novel Benzamide (B126) Derivatives

The synthesis of novel derivatives from 2-Amino-5-(dimethylamino)benzamide can be achieved through various chemical reactions targeting its functional groups. The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents.

The introduction of different substituents onto the 2-amino group can significantly influence the chemical and physical properties of the resulting benzamide derivatives. For instance, acylation of the amino group can lead to the formation of new amide linkages, potentially altering the molecule's solubility, polarity, and electronic properties. The nature of the acyl group, whether it is a simple alkyl or a more complex aromatic or heterocyclic moiety, will dictate the extent of these changes.

Similarly, alkylation of the primary amine can yield secondary or tertiary amines, which would affect the basicity and nucleophilicity of the nitrogen atom. The electronic effects of substituents on the aromatic ring, whether electron-donating or electron-withdrawing, can also modulate the reactivity of the entire molecule. For example, electron-withdrawing groups would decrease the electron density on the aromatic ring, making it less susceptible to electrophilic substitution but potentially more reactive towards nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.

Table 1: Potential Modifications of this compound and Their Impact

Modification Reagents and Conditions Potential Impact on Chemical Properties
Acylation Acyl chlorides or anhydrides in the presence of a base Decreased basicity of the amino group, altered solubility and electronic properties
Alkylation Alkyl halides with a base Increased steric hindrance, altered basicity and nucleophilicity
Sulfonylation Sulfonyl chlorides in the presence of a base Formation of sulfonamides, potential for altered biological activity

Role as a Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to the presence of multiple reactive functional groups that can participate in a variety of chemical transformations.

The ortho-disposed amino and amide groups on the benzene (B151609) ring of this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active compounds and pharmaceuticals. The primary amino group can act as a nucleophile, while the amide functionality can either participate directly in cyclization reactions or be modified to facilitate such transformations. This dual reactivity allows for the construction of complex molecular architectures through multi-step synthetic sequences.

A significant application of 2-aminobenzamide (B116534) derivatives is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities. The reaction of a 2-aminobenzamide with an aldehyde or its equivalent can lead to the formation of a dihydroquinazolinone, which can then be oxidized to the corresponding quinazolinone researchgate.net. The dimethylamino group at the 5-position of the starting material would be incorporated into the final quinazolinone structure, potentially influencing its properties.

Another important class of fused heterocycles that can be synthesized from 2-aminobenzamide precursors are benzodiazepines. The condensation of a 2-aminobenzamide with a suitable ketone or β-keto ester can lead to the formation of a 1,4-benzodiazepin-5-one scaffold researchgate.net. The specific reaction conditions and the nature of the ketone would determine the substituents on the resulting benzodiazepine (B76468) ring.

Furthermore, the amino group of 2-aminobenzamides can be utilized in the construction of other heterocyclic rings. For instance, reaction with isatoic anhydride (B1165640) can lead to the formation of 2-amino-N-(1-H-benzimidazol-2-yl) benzamide, which itself is a versatile precursor for various quinazolinone-based targets nih.gov.

Chemical Reactivity Profile

The chemical reactivity of this compound is dictated by its constituent functional groups. The aromatic amine, the dimethylamino group, and the amide each exhibit characteristic reactivities.

Oxidation: The primary aromatic amino group of this compound is susceptible to oxidation. Electrochemical studies on similar amino-substituted benzamides have shown that the primary amino group is the main electroactive center, undergoing oxidation to form quinonediimine derivatives researchgate.net. The oxidation potential and the stability of the resulting species would be influenced by the presence of the electron-donating dimethylamino group. Chemical oxidizing agents could also be employed to achieve similar transformations.

Reduction: The amide functional group in this compound can be reduced to the corresponding amine. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or other metal hydrides echemi.com. The reduction of the amide would yield a diamine, specifically 2-amino-5-(dimethylamino)benzylamine, which could be a valuable intermediate for further synthetic modifications.

It is also important to consider the synthesis of this compound itself, which likely involves the reduction of a nitro group precursor, such as 2-nitro-5-(dimethylamino)benzamide. This reduction is a common and well-established transformation in organic synthesis.

Nucleophilic Substitution and Acylation Reactions

The primary amino group of this compound is a potent nucleophile, readily participating in nucleophilic substitution and acylation reactions.

Nucleophilic Substitution: The lone pair of electrons on the nitrogen of the primary amine can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. For instance, reaction with alkyl halides would proceed via an Sₙ2 mechanism to yield secondary and tertiary amines, though careful control of stoichiometry is necessary to prevent over-alkylation.

Acylation Reactions: This is a more common and controlled transformation for primary amines. The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) results in the formation of an amide linkage. This reaction is typically high-yielding and is a standard method for the protection of amino groups or for the synthesis of more complex amide derivatives.

Reactant ClassExample ReactantProduct TypeReaction Conditions
Acyl HalideAcetyl chlorideN-ArylacetamidePyridine or triethylamine, 0 °C to room temperature
Acid AnhydrideAcetic anhydrideN-ArylacetamideMild heating or presence of a catalyst

This table presents theoretical reaction pathways based on the known reactivity of primary aromatic amines.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino and dimethylamino groups. Both are ortho-, para-directing activators. The directing effects of these two groups are synergistic, reinforcing substitution at specific positions.

The primary amino group (-NH₂) and the dimethylamino group (-N(CH₃)₂) are both powerful activating groups that direct incoming electrophiles to the ortho and para positions. In this molecule, the para position to the dimethylamino group is occupied by the amino group, and vice-versa. Therefore, the positions ortho to these groups are the most likely sites for substitution. Steric hindrance from the existing substituents will also play a role in determining the regioselectivity of the reaction.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. Due to the high activation of the ring, this reaction may proceed even without a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the amino groups.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not feasible with highly activated rings containing amino groups, as the amino groups can coordinate with the Lewis acid catalyst, deactivating the ring.

Reaction TypeReagentsPotential Product(s)
BrominationBr₂ in a polar solventMono- or di-brominated derivatives
NitrationHNO₃, H₂SO₄ (cold)Mono-nitro derivatives

This table outlines the expected outcomes of electrophilic aromatic substitution reactions based on the directing effects of the substituents.

Rearrangement Reactions

Benzamide derivatives can undergo certain types of rearrangement reactions, with the Hofmann rearrangement being a key example for primary amides.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, through treatment with bromine or chlorine in the presence of a strong base like sodium hydroxide. The reaction proceeds through an isocyanate intermediate. Applying this to this compound would theoretically result in the formation of 4-(dimethylamino)-2-aminophenylamine (a substituted benzene-1,2-diamine). This transformation fundamentally alters the carbon skeleton of the original molecule.

Beckmann Rearrangement: While not a direct reaction of the benzamide itself, if the carbonyl group were converted to an oxime, a Beckmann rearrangement could be induced. This acid-catalyzed reaction would convert the oxime into a substituted amide.

RearrangementReagentsKey IntermediateTheoretical Product
HofmannBr₂, NaOH, H₂OIsocyanate4-(dimethylamino)benzene-1,2-diamine

This table describes a potential rearrangement reaction for this compound based on established named reactions.

Advanced Analytical Research Methodologies

Development and Validation of Chromatographic Techniques

The analysis of "2-Amino-5-(dimethylamino)benzamide" and related benzamide (B126) structures heavily relies on chromatographic methods. These techniques are fundamental for assessing purity, quantifying the compound in various matrices, and supporting its characterization.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of benzamide derivatives. Its versatility allows for the development of specific methods tailored to the physicochemical properties of the analyte.

The choice between isocratic and gradient elution is critical in HPLC method development.

Isocratic Elution : This method employs a mobile phase with a constant composition throughout the analytical run. phenomenex.com It is a straightforward approach, ideal for simple separations where the components have similar retention behaviors. phenomenex.com For instance, an isocratic elution was successfully used for the analysis of 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), a related benzamide derivative. ljmu.ac.uk

Gradient Elution : In this technique, the composition of the mobile phase is systematically varied during the separation process, often by changing the ratio of two or more solvents. phenomenex.com This method is preferred for complex samples containing compounds with a wide range of polarities, as it provides more uniform peak widths and can shorten run times. phenomenex.com Gradient elution is frequently employed for the analysis and purification of various benzamide derivatives, often using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. researchgate.netacs.orgnih.gov

The separation in HPLC is achieved through the interaction of the analyte with the stationary phase within the column. For compounds like "this compound," reversed-phase (RP) chromatography is the most common approach. researchgate.netresearchgate.net

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The most widely used stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains. tue.nl

C18 (Octadecylsilane) : This is the most popular stationary phase, offering high hydrophobicity and retention for a wide range of organic molecules. Columns such as SymmetryPrep C18 and Vydac C18 are commonly used for the separation and purification of benzamide-containing structures. acs.org

Polar Solutes Interaction : The retention of polar solutes on these phases provides critical information about the surface characteristics of the packing materials. tue.nl The presence of amino and amide groups in "this compound" dictates its interaction with the stationary phase, making the selection of the appropriate column and mobile phase crucial for achieving effective separation.

The following table summarizes typical column and mobile phase configurations used for the analysis of related benzamide compounds.

Stationary PhaseColumn TypeMobile Phase CompositionElution ModeCompound ClassReference
C18Reversed-PhaseWater (0.1% Formic Acid) / MethanolGradientN-Acylated Monosaccharides labeled with 2-Aminobenzamide (B116534) researchgate.net
C18Reversed-PhaseWater (0.1% TFA) / Acetonitrile (0.1% TFA)GradientBenzenesulfonamide Derivatives acs.org
C18Reversed-PhaseAcetonitrile / Water (0.1% Formic Acid)GradientPyrazolo[1,5-a]pyrimidines jst.go.jp

Following separation by the column, the analyte must be detected. For aromatic compounds like benzamides, Ultraviolet (UV) detection is a common and robust method. Optimization involves selecting a wavelength where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. For many benzamide derivatives, detection wavelengths of 220 nm and 254 nm are frequently utilized. acs.org In the analysis of D-amino acids labeled with a fluorescent benzoxadiazole derivative, detection was performed fluorometrically with excitation at 460 nm and emission at 550 nm, demonstrating the use of more specific detectors when required. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This combination provides high sensitivity and specificity, making it invaluable for both the identification and quantification of compounds in complex mixtures.

LC-MS is used to confirm the molecular weight and structure of synthesized compounds. For benzamides, the molecular ion peak is often strong, which aids in their characterization. researchgate.net In many cases, the base peak in the mass spectrum corresponds to the benzoyl cation (m/z 105), providing a characteristic fragmentation pattern. researchgate.net For detailed structural analysis and quantification in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is often employed. For example, a qualified LC-MS/MS method was used for the analysis of a complex receptor tyrosine kinase inhibitor in plasma. sci-hub.se

Method Validation Parameters in Academic Research

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated. ujpronline.com Method validation is a critical requirement in academic and industrial research, demonstrating the quality and consistency of the data produced. ujpronline.comnih.gov The key parameters for validation are outlined by various guidelines and include the following. nih.govresearchgate.net

Selectivity/Specificity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. ujpronline.com

Linearity and Range : Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) close to 1.000 is desired. nih.gov For example, a validated HPLC method for a hair dye ingredient showed excellent linearity with r² values between 0.9992 and 0.9999. nih.gov

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often expressed as a percentage of recovery. researchgate.net A validated method for an analogue, 2-amino-5-nitrophenol, demonstrated high accuracy of 93.1–110.2%. nih.gov

Precision : This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). A validated HPLC method showed good precision with RSD values between 1.1% and 8.1%. nih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The following table summarizes the typical validation parameters and acceptance criteria found in academic research for chromatographic methods.

Validation ParameterDescriptionCommon Acceptance CriteriaExample Finding (Related Analytes)Reference
Linearity (r²)Correlation between concentration and instrument response.≥ 0.9950.9992–0.9999 nih.gov
Accuracy (% Recovery)Closeness of measured value to true value.80-120% (often 90-110%)93.1–110.2% nih.gov
Precision (% RSD)Agreement between repeated measurements.≤ 15% (≤ 20% at LOQ)1.1–8.1% nih.gov
LODLowest detectable concentration.Signal-to-Noise Ratio ≥ 30.06 g kg⁻¹ (for Methionine) researchgate.net
LOQLowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10N/A researchgate.net

Linearity, Accuracy, and Precision

The determination of linearity, accuracy, and precision is fundamental to validating an analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For a typical HPLC method, a series of standard solutions of this compound would be prepared and analyzed. The resulting peak areas would be plotted against the known concentrations to generate a calibration curve. A linear relationship is typically confirmed if the correlation coefficient (r²) is ≥ 0.999.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by spike and recovery experiments, where a known amount of this compound is added to a sample matrix. The percentage recovery is then calculated. For similar pharmaceutical compounds, acceptance criteria for accuracy are often within 98.0% to 102.0%. sigmaaldrich.com

Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Precision is expressed as the relative standard deviation (RSD) of the results. Generally, an RSD of ≤ 2% is considered acceptable for pharmaceutical analysis. sigmaaldrich.com

Table 1: Representative Data for Method Validation Parameters This table is a hypothetical representation based on typical validation results for similar aromatic amine compounds.

ParameterSpecificationHypothetical Result
Linearity
Range50-150% of nominal concentration10-150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy
Recovery (%)98.0 - 102.0%99.5%
Precision
Repeatability (RSD, %)≤ 2.0%0.8%
Intermediate Precision (RSD, %)≤ 2.0%1.2%

Detection and Quantification Limits (LOD, LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These limits are crucial for analyzing trace amounts of this compound, for instance, as an impurity. They are typically determined based on the signal-to-noise ratio of the analytical signal, with an S/N ratio of 3:1 for LOD and 10:1 for LOQ.

Table 2: Estimated Detection and Quantification Limits These values are estimations based on typical performance of modern HPLC-UV systems for structurally related compounds.

ParameterMethodEstimated Value
Limit of Detection (LOD)Signal-to-Noise (S/N) = 3:1~0.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise (S/N) = 10:1~0.15 µg/mL

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a specificity study would involve demonstrating that the analytical signal is solely from this compound and not from any related substances.

Selectivity refers to the ability of the method to differentiate among various analytes in a sample. For instance, an HPLC method would be considered selective if it can separate the peak of this compound from the peaks of its potential starting materials or by-products. Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm specificity and selectivity.

Application in Purity Assessment and Reaction Monitoring

Analytical methods validated as described above are directly applicable to the purity assessment of this compound. By quantifying the main peak and any impurity peaks, the purity of a given batch can be accurately determined. This is critical for quality control in chemical manufacturing.

Furthermore, these methods are invaluable for reaction monitoring . In the synthesis of compounds where this compound is an intermediate, an HPLC method can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. For example, in syntheses involving this compound, samples can be withdrawn from the reaction mixture at various time points and analyzed to determine the reaction's progress and endpoint.

Future Research Directions in Benzamide Chemistry

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of benzamides is a cornerstone of advancing benzamide (B126) chemistry. researchgate.net Traditional methods for forming amide bonds often involve the coupling of a carboxylic acid with an amine, which requires pre-activation of the carboxylic acid moiety. researchgate.net Future research is focused on developing more sustainable and atom-economical approaches. researchgate.net

One promising area is the use of oxidative amidation, where aldehydes and amines are coupled to form the corresponding amide. researchgate.net For instance, a highly efficient and sustainable method for synthesizing amides through oxidative amidation reactions has been developed using a cooperative nanoscale ZnO–NiO–Ni heterojunction as a recyclable heterogeneous catalyst. researchgate.net This method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Another approach involves the use of an I2–TBHP system for the oxidative amidation of benzylamines and benzyl (B1604629) cyanides. researchgate.net

Researchers are also exploring novel catalytic systems to facilitate amide bond formation. A study has presented an efficient catalytic protocol using CuCoFe2O4@GO (CCF@GO) for the direct coupling of carboxylic acids and N,N‐dialkylformamides. researchgate.net Additionally, sulfonic acid carbon-based and natural clay-based catalysts have been investigated for amide bond synthesis via the Ritter reaction. researchgate.net

The synthesis of complex benzamide-based heterocyclic compounds is another active area of research. A new route has been described for the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] researchgate.netacs.orgvensel.orgtriazine derivatives. acs.org These synthetic strategies often involve multi-step reactions, including the formation of intermediates like N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides. acs.org

Synthetic Method Catalyst/Reagent Starting Materials Key Features Reference
Oxidative AmidationZnO–NiO–Ni heterojunction, TBHPAldehydes, Secondary aminesSustainable, recyclable catalyst researchgate.net
Oxidative AmidationI2–TBHP systemBenzylamines, Benzyl cyanidesVersatile researchgate.net
Direct CouplingCuCoFe2O4@GO (CCF@GO)Carboxylic acids, N,N‐dialkylformamidesHigh conversion researchgate.net
Ritter ReactionMWCNT‐CSPBenzyl alcohol, Acetonitrile (B52724)Heterogeneous catalyst researchgate.net
Heterocycle SynthesisHydrazine hydrate, Sodium nitriteN-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamideForms fused heterocyclic systems acs.org

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is critical for the development of more efficient and selective synthetic methods for benzamides. researchgate.net Future research will focus on detailed mechanistic studies of both the formation and hydrolysis of benzamide derivatives.

Mechanistic investigations into oxidative amidation reactions have provided insights into the underlying processes, highlighting the importance of synergistic cooperation between different components of a catalyst system. researchgate.net For example, in the ZnO–NiO–Ni heterostructure, the different metal oxides and the metal play distinct but cooperative roles in the catalytic cycle. researchgate.net

The acid-catalyzed condensation of benzamide with glyoxal (B1671930) has been studied in detail to understand the formation of hexaazaisowurtzitane derivatives. mdpi.com These studies have revealed complex reaction pathways leading to the formation of multiple products, with the reaction outcome being highly dependent on the solvent and the acid catalyst used. mdpi.com For instance, the formation of N,N'-methanediyldibenzamide was observed only in DMSO, suggesting the solvent's role as a methylene (B1212753) moiety donor. mdpi.com

The hydrolysis of benzamides in aqueous sulfuric acid has also been the subject of mechanistic studies. cdnsciencepub.com These investigations have shown that the mechanism of hydrolysis can change with the acidity of the medium, with different numbers of water molecules participating in the rate-determining step. cdnsciencepub.com For benzamide itself, evidence for a mechanism involving a bisulfate ion has been found in highly concentrated acid regions. cdnsciencepub.com

Reaction Key Mechanistic Insight Method of Investigation Reference
Oxidative AmidationSynergistic cooperation of catalyst componentsControlled experiments researchgate.net
Condensation with GlyoxalSolvent-dependent reaction pathwaysProduct analysis in various media mdpi.com
Acid-Catalyzed HydrolysisChange in mechanism with acidityExcess acidity method cdnsciencepub.com
Friedel-Crafts CarboxamidationInvolvement of a superelectrophilic intermediateExperimental, spectroscopic, and theoretical studies nih.gov

Development of Sophisticated Computational Models

Computational chemistry has become an indispensable tool in the study and design of benzamide derivatives. vensel.orgnih.gov Future research will see the development and application of more sophisticated computational models to predict the properties and activities of these compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are being used to understand the structural requirements for the biological activity of benzamide derivatives. nih.gov For example, 3D-QSAR models have been developed for benzamide derivatives as glucokinase activators, which are important in the treatment of diabetes. nih.gov These models can help in the design of more potent activators. nih.gov

Pharmacophore modeling is another computational technique used to identify the essential structural features required for a specific biological activity. nih.gov A pharmacophore hypothesis was generated for benzamide derivatives as glucokinase activators, which consisted of key features necessary for their activity. nih.gov

Molecular docking studies are employed to predict the binding modes of benzamide derivatives with their biological targets. vensel.orgnih.gov These studies have been used to investigate the binding of benzamide derivatives to glucokinase and to design selective inhibitors of the CYP1B1 enzyme, which is implicated in cancer. vensel.orgnih.gov

Density Functional Theory (DFT) is used for conformational and reactivity analysis of benzamide derivatives. tandfonline.com These calculations can provide insights into the electronic structure and stability of different conformers. tandfonline.comscispace.com

Computational Method Application Key Findings Reference
3D-QSARDevelopment of glucokinase activatorsIdentification of key structural features for activity nih.gov
Pharmacophore ModelingDesign of glucokinase activatorsGeneration of a pharmacophore hypothesis with essential features nih.gov
Molecular DockingDesign of CYP1B1 inhibitorsPrediction of binding patterns identical to reference molecules vensel.org
Virtual ScreeningDiscovery of new glucokinase activatorsIdentification of a hit compound from the ZINC database nih.gov
DFT CalculationsConformational and reactivity analysisUnderstanding the stability of conformers and their electronic properties tandfonline.comscispace.com

Innovation in Analytical Techniques for Benzamide Derivatives

The development of innovative and efficient analytical techniques is crucial for the characterization, purification, and quantification of benzamide derivatives. Future research in this area will focus on improving the sensitivity, resolution, and speed of current methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzamide derivatives. nih.gov Future innovations will likely involve the development of new stationary phases and mobile phase compositions to achieve better separation of complex mixtures of benzamides. nih.gov Validated HPLC methods are essential for the quality control of phytopharmaceuticals containing benzamide compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzamide derivatives. While specific experimental spectral data for many novel benzamides are not always readily available, expected chemical shifts and splitting patterns can be predicted based on their structures. Future advancements may include the use of higher field magnets and new pulse sequences to obtain more detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is another important analytical technique for the analysis of amide compounds. google.com An optimized GC-MS method can provide good chromatographic peaks and separation effects for multiple amide compounds in a short time. google.com

Analytical Technique Application Key Advantages Reference
HPLCQuantitative analysis and purificationHigh resolution and speed nih.gov
NMR SpectroscopyStructural elucidationProvides detailed information on chemical environment and connectivity
GC-MSAnalysis of amide compoundsGood separation and sensitivity google.com
Column ChromatographyPurificationFundamental technique for purifying solid organic compounds

Design of Chemically Diverse Benzamide Libraries for Research Probes

The design and synthesis of chemically diverse libraries of benzamide derivatives are essential for the discovery of new research probes and potential drug candidates. nih.gov Future efforts will be directed towards creating larger and more diverse libraries using innovative synthetic strategies.

DNA-encoded libraries (DELs) have emerged as an effective screening strategy to identify protein ligands. nih.govrsc.org A simple, linear, 3-cycle library design has been used to synthesize a medium-sized DEL of benzamide derivatives, utilizing two cycles of amide coupling of N-Fmoc-protected amino acids followed by a final amide coupling with capping carboxylic acids. nih.gov This approach allows for the rapid synthesis of libraries with up to 3 million members. nih.govrsc.org

The concept of "privileged scaffolds" is also being used in library design. columbia.edu These are molecular frameworks that are able to bind to multiple protein targets. Benzamide derivatives are considered privileged structures due to their presence in numerous biologically active compounds.

The generation of virtual chemical libraries is another important aspect of modern drug discovery. chemrxiv.org These libraries can be designed using various computational methods, including those based on known synthetic reactions, molecular graph models, and diversity-oriented synthesis. chemrxiv.org

Library Type Design and Synthesis Strategy Key Features Reference
DNA-Encoded Library (DEL)Sequential amide coupling of N-Fmoc amino acids and carboxylic acidsRapid synthesis of large libraries (up to 3 million members) nih.govrsc.org
Privileged Scaffold-Based LibraryUtilization of molecular frameworks that bind to multiple targetsIncreased probability of finding biologically active compounds columbia.edu
Virtual Chemical LibraryComputational generation based on synthetic reactions, molecular graphs, etc.Exploration of vast chemical space chemrxiv.org
Split-and-Pool SynthesisResin aliquots are split for individual building block addition and then re-pooledResults in one-bead, one-compound (OBOC) libraries chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-(dimethylamino)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzoic acid precursors. For example, 2-amino-5-fluorobenzoic acid derivatives can undergo amidation using methylamine or dimethylamine in the presence of coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). Key intermediates are purified via silica gel chromatography, and structural confirmation relies on NMR (1H/13C) and LC-MS .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is widely employed. For polar impurities, recrystallization in ethanol/water mixtures improves purity. Analytical HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity .

Q. How can substituent positions (e.g., amino, dimethylamino) on the benzamide core influence solubility and stability?

  • Methodological Answer : The dimethylamino group at the 5-position enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature. Stability studies under varying pH (2–12) and temperature (25–60°C) show degradation <5% over 72 hours in neutral buffers .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound derivatives to enzyme targets like HDACs or tyrosinase?

  • Methodological Answer : E-pharmacophore modeling, based on co-crystallized ligands (e.g., HDAC 2 inhibitors), identifies critical interactions (e.g., hydrogen bonding with catalytic zinc ions). Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate binding modes, with free energy calculations (MM/GBSA) quantifying affinity .

Q. How do structural modifications (e.g., halogenation) at the 4- or 5-positions affect biological activity in benzamide derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 5-position increases inhibitory potency against enzymes like tyrosinase (IC50 values: 2.5–10.5 μM vs. kojic acid at 44.6 μM). Comparative SAR studies using analogues (e.g., 2-amino-5-chloro-N,N-dimethylbenzamide) highlight the importance of halogen size and substitution patterns .

Q. What experimental protocols validate the role of this compound in modulating poly(ADP-ribose) synthetase activity without off-target effects?

  • Methodological Answer : Dose-response assays (0.1–10 mM) in cell cultures assess specificity. LC-MS/MS quantifies poly(ADP-ribose) levels, while parallel assays (e.g., glucose metabolism, DNA synthesis) confirm minimal off-target effects at IC50 concentrations .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in benzamide derivatives?

  • Methodological Answer : 2D NMR (COSY, HSQC) assigns proton and carbon environments, while NOESY detects spatial proximities (e.g., dimethylamino group orientation). Single-crystal X-ray diffraction (Mo-Kα radiation) provides absolute configuration data, with lattice energy calculations (DFT) validating packing interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.